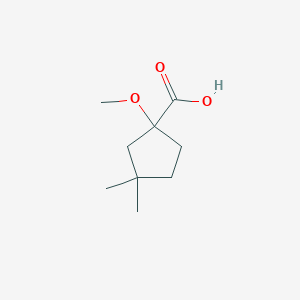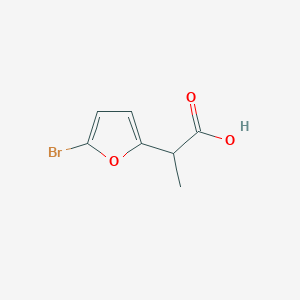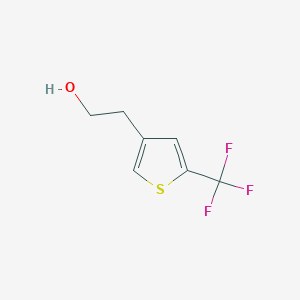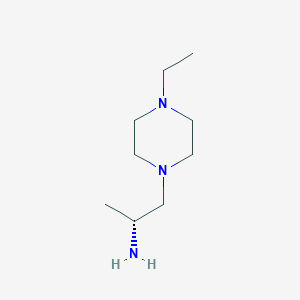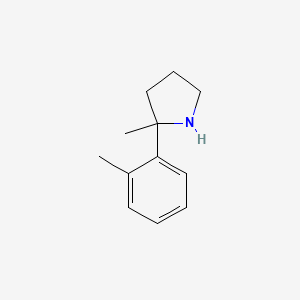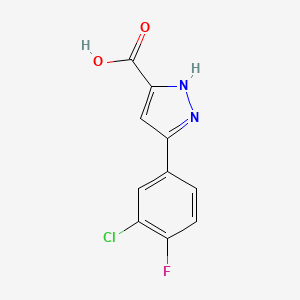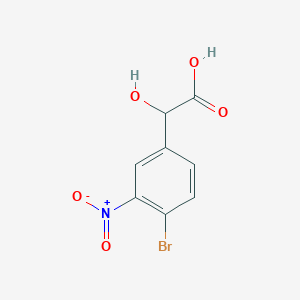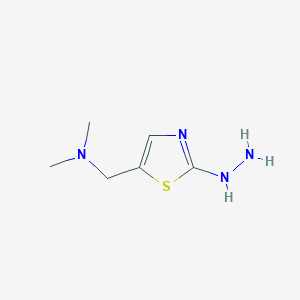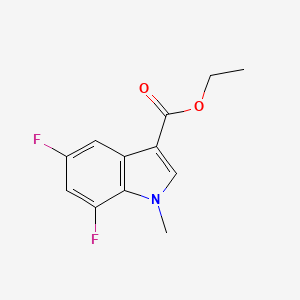
ethyl5,7-difluoro-1-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
The synthesis of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 5,7-difluoroindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Methylation: Methylation reactions using methyl iodide can yield methylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate can be compared with other similar indole derivatives, such as:
5-fluoro-1-methyl-1H-indole-3-carboxylate: This compound has a single fluorine atom and may exhibit different biological activities.
7-fluoro-1-methyl-1H-indole-3-carboxylate: Similar to the previous compound but with the fluorine atom at a different position.
1-methyl-1H-indole-3-carboxylate: Lacks fluorine atoms and may have different chemical and biological properties.
Ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H11F2NO2 |
|---|---|
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
ethyl 5,7-difluoro-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C12H11F2NO2/c1-3-17-12(16)9-6-15(2)11-8(9)4-7(13)5-10(11)14/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
AWCMWCIEZUSMFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C2=C1C=C(C=C2F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)

![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
